(6-Bromochroman-3-yl)methanamine

Kinase Inhibition p38 MAPK Anti-inflammatory

Secure (6-Bromochroman-3-yl)methanamine (free base CAS 885271-62-5) or its HCl salt (CAS 1187931-52-7). This 3-aminomethyl-6-bromochroman scaffold is essential for CNS drug discovery: the primary amine enables amide coupling, while the 6-bromo substituent serves as a critical handle for late-stage Suzuki, Buchwald-Hartwig, or other cross-coupling diversification. SAR studies confirm that 6-halogen substitution profoundly modulates 5-HT1A/SERT target affinity—generic chroman-3-ylmethanamine cannot substitute. 6-Bromo-chroman derivatives have demonstrated nanomolar p38α MAPK inhibition (IC50 41 nM). Whether building focused kinase inhibitor libraries or CNS probe molecules, this building block offers synthetic tractability and pharmacological differentiation. Bulk quantities available; contact us for custom synthesis and GMP options.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B7903789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromochroman-3-yl)methanamine
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=C(C=C2)Br)CN
InChIInChI=1S/C10H12BrNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7H,3,5-6,12H2
InChIKeySMBZBESXIBDHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Technical Profile of (6-Bromochroman-3-yl)methanamine for Research and Development


(6-Bromochroman-3-yl)methanamine (CAS: 885271-62-5; free base) and its hydrochloride salt (CAS: 1187931-52-7) are 3-aminomethyl-substituted chroman derivatives bearing a bromine atom at the 6-position . The chroman scaffold is a privileged structure in medicinal chemistry, frequently employed in the development of central nervous system (CNS) agents, particularly as 5-HT1A receptor ligands and serotonin transporter (SERT) modulators [1][2]. The primary amine at the 3-position serves as a versatile handle for amide coupling, reductive amination, and other derivatization chemistries. The 6-bromo substituent introduces distinct electronic and steric properties that differentiate this compound from its non-halogenated and alternatively halogenated analogs, with significant implications for target binding, synthetic tractability, and pharmacological profile [1][2].

Why (6-Bromochroman-3-yl)methanamine Cannot Be Replaced by Other Halogenated or Unsubstituted Chroman-3-ylmethanamines in Research


Substitution of (6-Bromochroman-3-yl)methanamine with a generic chroman-3-ylmethanamine building block is not scientifically sound due to the profound influence of the 6-bromo substituent on both synthetic utility and target-binding profiles. Structure-activity relationship (SAR) studies within the chroman class demonstrate that the nature and position of halogen substitution dramatically alter affinity and selectivity for key CNS targets, including the 5-HT1A receptor and serotonin transporter [1][2]. Furthermore, the 6-bromo group provides a critical synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a capability absent in non-halogenated analogs and with different reactivity profiles in chloro- or fluoro- substituted alternatives [3]. These differences directly impact downstream synthetic routes and pharmacological outcomes, making the specific 6-bromo-3-aminomethyl substitution pattern a non-interchangeable requirement for projects focused on CNS drug discovery or scaffold diversification.

Quantitative Evidence Supporting the Selection of (6-Bromochroman-3-yl)methanamine Over Closest Analogs


p38α MAPK Inhibitory Potency of a 6-Bromo-Substituted Chroman Derivative

A structurally related compound, 6-bromo-chroman-4-one, demonstrates potent inhibition of p38α MAPK, a key target in inflammatory signaling. While direct IC50 data for (6-Bromochroman-3-yl)methanamine against p38α is not publicly available, a closely related 6-bromo-substituted chroman derivative (CHEMBL4520252) shows an IC50 of 41 nM [1]. This class-level evidence strongly suggests that the 6-bromo substitution pattern is critical for achieving high potency at this target, and that (6-Bromochroman-3-yl)methanamine serves as a valuable synthetic intermediate for accessing related 6-bromo-chroman-based kinase inhibitors.

Kinase Inhibition p38 MAPK Anti-inflammatory Medicinal Chemistry

Influence of 6-Bromo Substitution on Serotonin Receptor and Transporter Affinity

Comprehensive SAR studies on 3-amino-substituted chromans reveal that halogen substitution significantly modulates affinity for the 5-HT1A receptor and serotonin transporter (SERT). Specifically, the 6-position on the chroman ring is a critical site for introducing substituents that can enhance potency and selectivity [1][2]. While the precise affinity of (6-Bromochroman-3-yl)methanamine is not reported, it is a direct synthetic precursor to a class of lactam-fused chroman derivatives that have demonstrated dual 5-HT1A/SERT activity [1]. In contrast, the unsubstituted chroman-3-ylmethanamine (CAS 10185-46-3) lacks this critical halogen handle for both binding interactions and further derivatization, limiting its utility in advanced CNS lead optimization programs.

CNS Drug Discovery 5-HT1A Receptor Serotonin Transporter Antidepressant Anxiolytic

Synthetic Utility: The 6-Bromo Group as a Handle for Late-Stage Diversification via Cross-Coupling

The bromine atom at the 6-position of the chroman ring provides a robust handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables the efficient, late-stage introduction of diverse aryl, heteroaryl, and amine substituents to rapidly explore structure-activity relationships (SAR) and optimize pharmacological properties . The 6-chloro analog ((6-chlorochroman-3-yl)methanamine, CAS 885271-38-5) offers an alternative halogen handle, but the carbon-bromine bond generally exhibits higher reactivity and broader functional group tolerance in cross-coupling reactions compared to the carbon-chlorine bond [2]. The 7-bromo analog (e.g., (7-bromochroman-2-yl)methanamine) places the reactive handle at a different position on the aromatic ring, leading to distinct electronic and steric effects in the resulting derivatives.

Organic Synthesis Scaffold Diversification Suzuki Coupling Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for (6-Bromochroman-3-yl)methanamine Based on Quantitative Evidence


Synthesis and Optimization of Dual 5-HT1A/SERT Ligands for CNS Disorders

Use (6-Bromochroman-3-yl)methanamine as a core scaffold to build libraries of 3-amino-substituted chromans. Leverage the primary amine for amide bond formation with diverse carboxylic acids, and subsequently utilize the 6-bromo handle for late-stage Suzuki or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups. This strategy is directly supported by SAR studies demonstrating the critical role of 3-amino and 6-substituents in modulating dual 5-HT1A/SERT affinity [1][2]. The resulting compounds can be screened for activity in models of depression and anxiety [1].

Development of Novel p38α MAPK Inhibitors for Inflammatory Disease

Employ (6-Bromochroman-3-yl)methanamine as a key intermediate in the synthesis of 6-bromo-chroman-based kinase inhibitors. The demonstrated potency of a related 6-bromo-chroman derivative against p38α MAPK (IC50 = 41 nM) [1] validates the 6-bromo-chroman scaffold for this target. The 3-aminomethyl group provides a convenient attachment point for introducing substituents that can modulate kinase selectivity and pharmacokinetic properties.

Late-Stage Diversification of Advanced Intermediates via Palladium-Catalyzed Cross-Coupling

Incorporate (6-Bromochroman-3-yl)methanamine into a synthetic route as a protected intermediate. After building molecular complexity around the chroman core, use the 6-bromo substituent for a final-step diversification event. This convergent approach, enabled by the reactive aryl bromide [1], is more efficient than de novo synthesis of each final analog and is ideal for generating focused libraries for SAR studies [2]. This application is particularly valuable in medicinal chemistry campaigns where rapid exploration of chemical space is required.

Chemical Biology Tool for Studying Target Engagement and Pathway Modulation

Derivatize (6-Bromochroman-3-yl)methanamine with biotin or fluorescent tags via the primary amine. The resulting probe can be used in pull-down assays or cellular imaging to study the target engagement of chroman-based ligands with the 5-HT1A receptor or SERT [1]. The 6-bromo group does not interfere with these applications and can be retained or further modified. This is a supporting application derived from the compound's established role in CNS target SAR [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Bromochroman-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.